molecular formula C12H17NO4 B273556 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Cat. No. B273556
M. Wt: 239.27 g/mol
InChI Key: SFKAVQDTLBPTMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, also known as BOHB, is a bicyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BOHB is a derivative of β-hydroxybutyrate (BHB), a ketone body that is produced in the liver during periods of fasting or carbohydrate restriction. BOHB is synthesized through the condensation of 2-oxoheptanoic acid and butylamine, followed by cyclization and carboxylation.

Mechanism of Action

The mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to activate the G-protein-coupled receptor GPR109A, which is involved in the regulation of energy metabolism and inflammation. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also activates the histone deacetylase SIRT1, which is involved in the regulation of gene expression and cellular metabolism.
Biochemical and Physiological Effects:
2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has several biochemical and physiological effects, including the modulation of energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to increase mitochondrial biogenesis and improve energy metabolism in various tissues, including the brain, heart, and liver. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid also reduces inflammation and oxidative stress by activating various antioxidant and anti-inflammatory pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its ability to modulate various signaling pathways involved in energy metabolism, inflammation, and oxidative stress. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid in laboratory experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, including the development of novel therapeutic agents for neurological disorders, the identification of new signaling pathways regulated by 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, and the optimization of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid synthesis and delivery methods. Additionally, further research is needed to fully understand the mechanism of action of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid involves several steps, including the condensation of 2-oxoheptanoic acid and butylamine, cyclization, and carboxylation. The first step involves the reaction of 2-oxoheptanoic acid with butylamine in the presence of a catalyst to form 2-(butylamino)heptanoic acid. The resulting compound is then cyclized through the formation of a lactam ring, followed by carboxylation to produce 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid.

Scientific Research Applications

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been studied extensively for its potential applications in various fields, including medicine, biochemistry, and physiology. One of the most significant applications of 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid is in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid has been shown to improve cognitive function and reduce the frequency and severity of seizures in animal models.

properties

Product Name

2-(Butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

2-(butylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-3-carboxylic acid

InChI

InChI=1S/C12H17NO4/c1-2-3-6-13-11(14)9-7-4-5-8(17-7)10(9)12(15)16/h4-5,7-10H,2-3,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

SFKAVQDTLBPTMF-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2

Canonical SMILES

CCCCNC(=O)C1C2C=CC(C1C(=O)O)O2

Origin of Product

United States

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